molecular formula C13H13NO4 B2384098 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid CAS No. 64483-55-2

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid

Cat. No.: B2384098
CAS No.: 64483-55-2
M. Wt: 247.25
InChI Key: ANWAKYZBSMSPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol It is characterized by the presence of a quinoline ring fused with a butanoic acid moiety, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid typically involves the condensation of a quinoline derivative with a butanoic acid precursor. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with succinic anhydride under acidic conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinoline compounds .

Scientific Research Applications

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further study .

Properties

IUPAC Name

4-oxo-4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3,7H,2,4-6H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWAKYZBSMSPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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